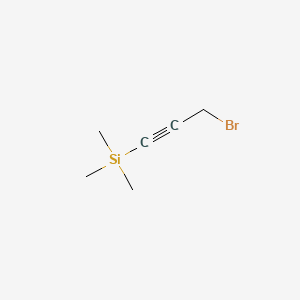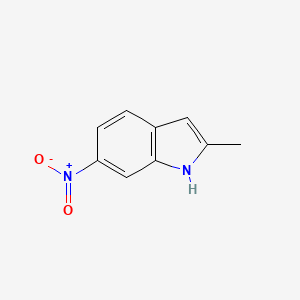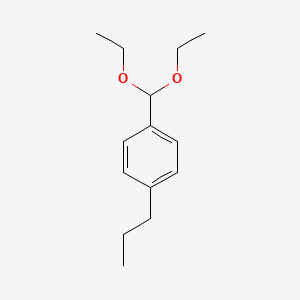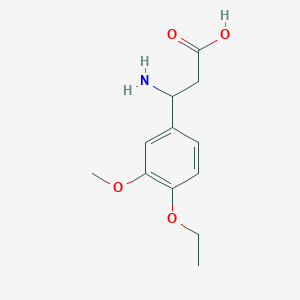
3-Bromo-1-(trimethylsilyl)-1-propyne
概要
説明
Synthesis Analysis
The synthesis of related compounds and polymers often involves the use of 1-trimethylsilyl-1-propyne as a precursor. For instance, poly(trimethylsilylpropyne) copolymers with bromobutyl side chains have been synthesized from 1-trimethylsilyl-1-propyne and 1-(4-bromobutyldimethylsilyl)-1-propyne using catalyst systems, highlighting the versatility of this compound in polymer synthesis (Ruud, Jia, & Baker, 2000). Furthermore, the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles has been explored, showcasing its utility in the synthesis of functionally diverse vinylsilanes (Knockel & Normant, 1984).
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-(trimethylsilyl)-1-propyne and its derivatives influences their reactivity and physical properties. Studies on bromination and the properties of brominated polymers derived from poly[1-(trimethylsilyl)-1-propyne] shed light on how structural modifications affect material characteristics (Masalev et al., 2008).
Chemical Reactions and Properties
3-Bromo-1-(trimethylsilyl)-1-propyne participates in various chemical reactions, including electrophilic additions and coupling reactions. Its utility in synthesizing 2-substituted-4-trimethylsilylfurans through reactions with electrophiles illustrates its versatility in organic synthesis (Knockel & Normant, 1984). Additionally, the bromination of polymers based on this compound and the subsequent effects on their properties highlight the significance of chemical modifications (Polevaya et al., 2016).
Physical Properties Analysis
The physical properties of materials derived from 3-Bromo-1-(trimethylsilyl)-1-propyne, such as gas permeability and film formation, are crucial for their application in various fields. For example, the synthesis and properties of brominated poly(1-trimethylsilyl-1-propyne) demonstrate the influence of bromination on film-forming properties and thermal stability (Polevaya et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-Bromo-1-(trimethylsilyl)-1-propyne, including its reactivity with electrophiles and its role in the synthesis of polymers and copolymers, are fundamental to its application in creating advanced materials. Studies on the synthesis and characterization of related copolymers provide insights into the chemical versatility and potential applications of this compound (Ruud, Jia, & Baker, 2000).
科学的研究の応用
1. Synthesis of Organyl Selenides
Methods of Application: The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate .
Results or Outcomes: The result is the efficient and selective synthesis of these organyl selenides .
2. Synthesis of Biologically Relevant Triazoles
Methods of Application: The synthesis involves classical and “green chemistry” conditions, including ultrasound chemistry and mechanochemistry .
Results or Outcomes: The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .
3. Synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Methods of Application: The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with other organic compounds .
Results or Outcomes: The result is the efficient and selective synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .
4. Use as a Protecting Group
Methods of Application
These protecting groups work by creating a trimethylsilyl ether, which is chemically inert. Other functional groups present in the organic compound can undergo reactions and then the trimethylsilyl group is removed with the hydroxyl group intact .
Results or Outcomes: The use of trimethylsilyl as a protecting group allows for the successful completion of reactions in compounds with multiple highly reactive functional groups .
5. Synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Methods of Application: The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with other organic compounds .
Results or Outcomes: The result is the efficient and selective synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .
6. Use as a Leaving Group
Methods of Application
These leaving groups work by creating a trimethylsilyl ether, which is chemically inert. Other functional groups present in the organic compound can undergo reactions and then the trimethylsilyl group is removed .
Results or Outcomes: The use of trimethylsilyl as a leaving group allows for the successful completion of reactions in compounds with multiple highly reactive functional groups .
Safety And Hazards
将来の方向性
The use of 3-Bromo-1-(trimethylsilyl)-1-propyne in the synthesis of functionalized vinylsilanes suggests potential applications in the development of new synthetic methods . Additionally, the use of trimethylsilyl as a protecting group in organic synthesis indicates its potential utility in the synthesis of complex organic molecules .
特性
IUPAC Name |
3-bromoprop-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRPFRDVCCCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349040 | |
| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(trimethylsilyl)-1-propyne | |
CAS RN |
38002-45-8 | |
| Record name | (3-Bromo-1-propyn-1-yl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















